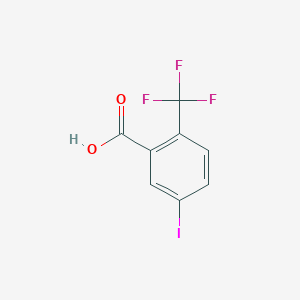

5-Iodo-2-(trifluoromethyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXYILXKMVBHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Trifluoromethyl Benzoic Acid

Classical Approaches for Carboxylic Acid Formation on Iodo-Trifluoromethylated Aromatic Scaffolds

Classical syntheses often involve constructing the benzoic acid moiety on a pre-existing iodo-trifluoromethylated benzene (B151609) core. These methods are typically robust and well-established, though they may involve multiple steps and harsh reaction conditions.

One of the most fundamental methods for introducing a carboxylic acid group is through the carboxylation of an organometallic intermediate derived from a halogenated precursor. This typically involves the formation of a Grignard or organolithium reagent from a di-halogenated trifluoromethylated aromatic compound, followed by quenching with carbon dioxide.

For instance, a plausible precursor for 5-Iodo-2-(trifluoromethyl)benzoic acid would be 2,4-diiodo-1-(trifluoromethyl)benzene. The process involves a halogen-metal exchange, selectively at the more reactive iodine position (ortho to the trifluoromethyl group), followed by reaction with CO2.

Reaction Scheme:

Organometallic Formation: 2,4-diiodo-1-(trifluoromethyl)benzene reacts with an organolithium reagent (e.g., n-butyllithium) at low temperatures to form an aryllithium intermediate.

Carboxylation: The aryllithium species then acts as a nucleophile, attacking solid carbon dioxide (dry ice) to form a lithium carboxylate salt.

Acidification: Subsequent acidic workup protonates the carboxylate salt to yield the final product, 5-Iodo-2-(trifluoromethyl)benzoic acid.

This method's success hinges on the selective formation of the organometallic reagent at the desired position, avoiding side reactions.

Another classical and straightforward approach is the oxidation of an alkyl group, most commonly a methyl group, attached to the aromatic ring. The starting material for this synthesis would be 5-iodo-2-(trifluoromethyl)toluene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in sulfuric acid)

Nitric acid (HNO₃)

The reaction is typically performed in an aqueous solution, often under heating, to drive the oxidation to completion. The trifluoromethyl group and the iodine atom are generally resistant to these oxidizing conditions.

| Oxidizing Agent | Typical Conditions | Yield |

| Potassium Permanganate (KMnO₄) | Aqueous, basic, reflux | Moderate to High |

| Chromic Acid (H₂CrO₄) | Aqueous H₂SO₄, heat | Moderate |

| Nitric Acid (HNO₃) | Aqueous, heat | Variable |

Following the oxidation, the resulting reaction mixture is worked up and acidified to precipitate the 5-Iodo-2-(trifluoromethyl)benzoic acid product.

Modern and Sustainable Synthetic Routes

More recent synthetic strategies focus on improving efficiency, selectivity, and sustainability by employing catalytic systems and exploring more direct functionalization methods.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-X bonds. These methods can be applied to both the carboxylation and iodination steps.

Palladium-Catalyzed Carboxylation: This approach involves the reaction of an aryl halide, such as 2,4-diiodo-1-(trifluoromethyl)benzene, with carbon monoxide (CO) in the presence of a palladium catalyst, a suitable ligand, and a base. acs.org This hydroxycarbonylation can be tuned to selectively carboxylate one of the C-I bonds. The challenge lies in achieving regioselectivity, as the reactivity of the two iodine atoms can be similar. Electrochemical methods for palladium-catalyzed reductive carboxylation using CO₂ have also been developed, offering an alternative to the use of toxic CO gas. researchgate.net

Palladium-Catalyzed Iodination: Conversely, one could start with a trifluoromethylated benzoic acid and introduce the iodine atom via a C-H activation/iodination pathway or by converting the carboxylic acid itself. A decarbonylative iodination process can transform aryl carboxylic acids into aryl iodides using a palladium catalyst and an iodine source like 1-iodobutane. nih.gov

| Catalytic Method | Precursor | Reagents | Key Advantage |

| Pd-Catalyzed Carboxylation | 2,4-diiodo-1-(trifluoromethyl)benzene | Pd catalyst, CO or CO₂, Base | Direct conversion of C-I to C-COOH |

| Pd-Catalyzed Iodination | 2-(trifluoromethyl)benzoic acid | Pd catalyst, Iodine Source | C-H activation for direct iodination |

| Ir-Catalyzed Iodination | 2-(trifluoromethyl)benzoic acid | Ir catalyst, NIS | High ortho-selectivity |

Iridium complexes have also emerged as powerful catalysts for the ortho-iodination of benzoic acids. acs.org This method uses an iridium(III) complex and an iodinating agent like N-iodosuccinimide (NIS) under mild conditions, offering high regioselectivity for the position ortho to the directing carboxyl group. acs.org

The direct introduction of iodine onto the 2-(trifluoromethyl)benzoic acid ring via electrophilic aromatic substitution is another viable route. In this reaction, the carboxylic acid group acts as a meta-directing group, while the trifluoromethyl group is also strongly deactivating and meta-directing. This directing effect favors the substitution at the C5 position.

The reaction requires a potent electrophilic iodine source, typically generated in situ. Common reagents for this transformation include:

Iodine (I₂) in the presence of a strong oxidizing agent (e.g., nitric acid, iodic acid, or periodic acid) and often concentrated sulfuric acid. google.comwikipedia.org

N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid. researchgate.net

These harsh conditions are necessary to overcome the deactivation of the aromatic ring by the two electron-withdrawing groups. A known method for a similar compound, 5-iodo-2-methylbenzoic acid, involves reacting 2-methylbenzoic acid with iodine and sodium periodate (B1199274) in the presence of an acid catalyst. google.com

Green chemistry principles aim to reduce waste and environmental impact in chemical manufacturing. These concepts can be applied to the synthesis of 5-Iodo-2-(trifluoromethyl)benzoic acid.

Atom Economy: This principle, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comrsc.org

High Atom Economy: Addition reactions, such as the direct electrophilic iodination of 2-(trifluoromethyl)benzoic acid (where H₂O might be the only byproduct), generally have a high atom economy.

Lower Atom Economy: Multi-step syntheses involving protecting groups or stoichiometric reagents, like the Grignard carboxylation (which generates magnesium salts as waste), tend to have lower atom economy. Catalytic routes are often designed to maximize atom economy. researchgate.netrsc.org

Solvent-Free and Alternative Solvents: Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry.

Solvent-Free Reactions: Some reactions, particularly solid-state reactions or those using microwave irradiation, can be performed without a solvent. cmu.eduresearchgate.net For example, Fischer esterifications, a related reaction type, have been successfully carried out under solvent-free microwave conditions. researchgate.net

Greener Solvents: When a solvent is necessary, replacing hazardous solvents with more environmentally benign alternatives like water or supercritical CO₂ is preferred. Some modern palladium-catalyzed reactions have been developed to work in aqueous media. researchgate.net

By selecting synthetic routes with higher atom economy and employing greener reaction conditions, the environmental footprint of producing 5-Iodo-2-(trifluoromethyl)benzoic acid can be significantly minimized.

Precursor Chemistry and Synthetic Strategy Analysis

The successful synthesis of 5-Iodo-2-(trifluoromethyl)benzoic acid is contingent on the availability and synthesis of appropriately substituted precursors. The analysis of the target molecule's structure suggests a strategy where the core aromatic ring with the desired substitution pattern is assembled first, followed by the functional group interconversions to yield the final product. A plausible and efficient synthetic strategy involves starting with a commercially available or readily synthesizable substituted toluene (B28343) derivative, which can then be elaborated through a series of chemical transformations.

Synthesis of Key Intermediates for 5-Iodo-2-(trifluoromethyl)benzoic acid Production

A critical intermediate in the synthesis of 5-Iodo-2-(trifluoromethyl)benzoic acid is 2-amino-5-iodotoluene . This compound provides the foundational scaffold with the required 1,2,4-trisubstitution pattern.

Synthesis of 2-Amino-5-iodotoluene:

This intermediate can be prepared from o-toluidine (B26562) hydrochloride through a direct iodination reaction. prepchem.com The process involves the reaction of o-toluidine hydrochloride with iodine in the presence of calcium carbonate.

| Reactant | Role |

| o-Toluidine hydrochloride | Starting material |

| Iodine | Iodinating agent |

| Calcium carbonate | Base to neutralize HCl |

| Water | Solvent |

| Ether | Extraction solvent |

The reaction proceeds by mixing o-toluidine hydrochloride with powdered iodine, followed by the addition of calcium carbonate. prepchem.com Water is then added, and the mixture is heated. The product, 2-amino-5-iodotoluene, is then extracted with ether. prepchem.com

Following the synthesis of 2-amino-5-iodotoluene, the next key intermediate is 5-iodo-2-(trifluoromethyl)toluene . This is achieved by converting the amino group of 2-amino-5-iodotoluene into a trifluoromethyl group. A suitable method for this transformation is the Sandmeyer trifluoromethylation reaction . organic-chemistry.org This reaction typically involves the diazotization of the aromatic amine followed by a copper-mediated trifluoromethylation using a trifluoromethyl source such as trifluoromethyltrimethylsilane (TMSCF3). organic-chemistry.org

| Reaction | Reagents and Conditions | Transformation |

| Diazotization | tert-Butyl nitrite, anhydrous acid (e.g., p-toluenesulfonic acid) in acetonitrile | Ar-NH₂ → Ar-N₂⁺ |

| Trifluoromethylation | Copper(I) salt (e.g., CuSCN), TMSCF₃, Cs₂CO₃ in acetonitrile | Ar-N₂⁺ → Ar-CF₃ |

The Sandmeyer trifluoromethylation is known to be tolerant of various functional groups, including halo-substituents, making it a suitable choice for this synthetic step. organic-chemistry.org

The final step in the synthesis is the oxidation of the methyl group of 5-iodo-2-(trifluoromethyl)toluene to a carboxylic acid to yield the target molecule, 5-Iodo-2-(trifluoromethyl)benzoic acid . This transformation is a common and well-established reaction in organic synthesis. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are typically employed for the oxidation of alkylbenzenes to benzoic acids.

| Reactant | Oxidizing Agent | Product |

| 5-Iodo-2-(trifluoromethyl)toluene | Potassium permanganate (KMnO₄) | 5-Iodo-2-(trifluoromethyl)benzoic acid |

The reaction is typically carried out in an aqueous solution, often under basic conditions, followed by acidification to protonate the carboxylate and yield the final benzoic acid derivative.

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 5-Iodo-2-(trifluoromethyl)benzoic acid provides a logical deconstruction of the molecule to identify plausible starting materials and key transformations.

The primary disconnection in the retrosynthesis of 5-Iodo-2-(trifluoromethyl)benzoic acid is the oxidation of the methyl group to a carboxylic acid. This is a reliable transformation and leads to the precursor, 5-iodo-2-(trifluoromethyl)toluene .

Target Molecule: 5-Iodo-2-(trifluoromethyl)benzoic acid

⇐ Disconnection 1: C-C bond formation (Oxidation)

Precursor 1: 5-Iodo-2-(trifluoromethyl)toluene

The next key disconnection involves the transformation of the trifluoromethyl group back to an amino group via a reverse Sandmeyer reaction. This is a powerful strategic step as it allows for the introduction of the trifluoromethyl group from a readily available amino functionality.

⇐ Disconnection 2: C-N bond formation (Sandmeyer Trifluoromethylation)

Precursor 2: 2-Amino-5-iodotoluene

This key intermediate, 2-amino-5-iodotoluene, can be further disconnected. The carbon-iodine bond can be retrosynthetically cleaved, leading back to a simpler, commercially available starting material, o-toluidine . The iodo group can be introduced through an electrophilic iodination reaction.

⇐ Disconnection 3: C-I bond formation (Iodination)

Starting Material: o-Toluidine

This retrosynthetic pathway highlights a practical and efficient route for the synthesis of 5-Iodo-2-(trifluoromethyl)benzoic acid, starting from a simple aromatic amine and progressively building the complexity of the molecule through well-established chemical transformations.

Reactivity of the Aromatic C-I Bond

The C-I bond in 5-Iodo-2-(trifluoromethyl)benzoic acid is the primary site for a variety of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The high polarizability and relative weakness of this bond make it an excellent substrate for reactions involving organometallic reagents.

Cross-coupling reactions are fundamental tools in modern organic synthesis, and aryl iodides are among the most reactive substrates for these transformations. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf >> Cl. tcichemicals.com This high reactivity allows for transformations to occur under mild conditions.

Suzuki Reaction : This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. tcichemicals.com For a substrate like 5-Iodo-2-(trifluoromethyl)benzoic acid, the reaction would typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the coupling with a suitable boronic acid. nih.govresearchgate.net

Sonogashira Reaction : The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org The high reactivity of aryl iodides makes them ideal substrates for this transformation, allowing the reaction to proceed efficiently, often at room temperature. libretexts.orgrsc.org This method is widely used for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Heck Reaction : The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. This palladium-catalyzed process is effective with aryl iodides. beilstein-journals.org The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination.

Stille Reaction : The Stille reaction creates a new C-C bond by coupling an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.org While versatile and tolerant of many functional groups, a significant drawback of this method is the high toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca

Negishi Reaction : This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by either nickel or palladium. beilstein-journals.orgnih.gov The Negishi coupling is a reliable method for forming C(sp²)–C(sp³) bonds and is applicable to a wide range of substrates, including aryl iodides. beilstein-journals.org

| Reaction Name | Coupling Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki | Organoboron Compound (e.g., R-B(OH)₂) | Palladium | Mild conditions, commercially available reagents, boronic acid byproducts are generally non-toxic. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium and Copper(I) | Direct alkynylation of aryl halides, proceeds under mild conditions. wikipedia.orglibretexts.org |

| Heck | Alkene (R-CH=CH₂) | Palladium | Forms substituted alkenes, tolerant of various functional groups. |

| Stille | Organotin Compound (e.g., R-SnBu₃) | Palladium | Tolerant of most functional groups but involves toxic tin reagents. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc Compound (R-ZnX) | Palladium or Nickel | High reactivity and functional group tolerance. beilstein-journals.org |

Palladium catalysts are central to the functionalization of the C-I bond in 5-Iodo-2-(trifluoromethyl)benzoic acid. The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and, critically, the ancillary ligands, allows for the fine-tuning of the catalyst's reactivity and stability. libretexts.orgmit.edu Ligands not only stabilize the palladium center but also influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For instance, bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting, and promote the final reductive elimination to release the product and regenerate the active catalyst. libretexts.org These reactions are instrumental in synthesizing complex molecules, including substituted biaryls and 3,3-disubstituted oxindoles. mit.edunih.gov

Copper-based reagents and catalysts offer distinct reactivity for cross-coupling reactions involving aryl iodides. Copper can act as the primary catalyst or as a co-catalyst with palladium, as seen in the Sonogashira reaction. wikipedia.org Copper-mediated methodologies are particularly useful for trifluoromethylation, difluoromethylation, and C-N bond-forming reactions. wvu.eduresearchgate.netnih.gov For example, a copper-mediated reaction using TMSCF₂H allows for the efficient difluoromethylation of aryl iodides. nih.gov These reactions often proceed under mild conditions and show good tolerance for various functional groups. nih.govchemistryviews.org

| Transformation | Reagent(s) | Copper Source | Reference |

|---|---|---|---|

| Difluoromethylation | TMSCF₂H, CsF | CuI | nih.gov |

| N-Trifluoromethylation | Trimethyl(trifluoromethyl)silane, O-Benzoylhydroxylamines | Copper source | nih.gov |

| Cyclization | Terminal Alkynes, CF₃-Imidoyl Sulfoxonium Ylides | CuOTf | chemistryviews.org |

Nickel catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions, often providing complementary reactivity and being more cost-effective. nih.gov Nickel can catalyze the trifluoromethylthiolation of aryl halides and can activate less reactive C-O bonds. nih.govrsc.orgnih.gov The mechanism of nickel-catalyzed reactions can differ from palladium, sometimes proceeding through a Ni(I)/Ni(III) cycle, which can explain the observed reactivity patterns. rsc.org The high reactivity of nickel catalysts, however, also makes them susceptible to deactivation by reacting with the installed functional groups, a factor that must be considered in reaction design. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

In 5-Iodo-2-(trifluoromethyl)benzoic acid, the powerful electron-withdrawing trifluoromethyl group (-CF₃) is positioned meta to the iodine atom, while the carboxylic acid group (-COOH) is also meta. This meta-positioning provides less stabilization for the Meisenheimer intermediate compared to an ortho or para arrangement, making the classical SNAr pathway less favorable. While aryl iodides can participate in SNAr reactions, they are generally less reactive leaving groups in this context than fluoride. youtube.comnih.gov Nevertheless, under forcing conditions or with highly potent nucleophiles, SNAr at the C-I bond could potentially occur. An alternative pathway, the concerted nucleophilic aromatic substitution (cSNAr), does not proceed through a Meisenheimer intermediate and is not limited to electron-poor arenes, which could be a possible, though less common, reaction pathway. nih.govharvard.edu

Reductive dehalogenation is the process of removing a halogen substituent and replacing it with a hydrogen atom. For 5-Iodo-2-(trifluoromethyl)benzoic acid, this transformation would yield 2-(trifluoromethyl)benzoic acid. This reaction is synthetically useful for removing an iodine atom that was initially used as a directing group or a handle for other functionalization. Several methods can achieve this reduction:

Catalytic Hydrogenation : A common and clean method involves using a palladium on carbon catalyst (Pd/C) with a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate.

Metal/Acid Systems : Active metals such as zinc, tin, or iron in the presence of an acid (e.g., acetic acid or hydrochloric acid) can effectively reduce the C-I bond.

Hydride Reagents : Strong hydride donors can also be employed, although care must be taken to avoid reduction of the carboxylic acid group.

This dehalogenation step is often the final part of a multi-step synthesis where the iodo group's reactivity was exploited in prior cross-coupling reactions.

Compound Index

| Compound Name |

|---|

| 5-Iodo-2-(trifluoromethyl)benzoic acid |

| 2-(Trifluoromethyl)benzoic acid |

| Palladium(II) acetate (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Copper(I) Iodide (CuI) |

| Copper(I) trifluoromethanesulfonate (CuOTf) |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) |

| Trimethyl(trifluoromethyl)silane |

| Cesium fluoride (CsF) |

| Ammonium formate |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille, Negishi)

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, including the formation of esters, amides, acid halides, and anhydrides, as well as reduction to alcohols or aldehydes.

Esterification and Amidation Reactions

The carboxylic acid moiety of 5-Iodo-2-(trifluoromethyl)benzoic acid can readily undergo esterification and amidation, which are fundamental reactions in organic synthesis.

Esterification: This transformation can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis researchgate.netresearchgate.netiiste.org. Microwave-assisted protocols have been shown to accelerate this process for substituted benzoic acids researchgate.net. Another mild method involves the use of diazoalkanes, which can convert carboxylic acids into their corresponding esters, often in high yield amazonaws.com. While specific examples for 5-Iodo-2-(trifluoromethyl)benzoic acid are not detailed in the literature, related compounds like 2-(2-FLUORO-ETHOXY)-5-IODO-BENZOIC ACID METHYL ESTER have been synthesized, indicating the viability of such transformations chemicalbook.com.

Amidation: The formation of amides from 5-Iodo-2-(trifluoromethyl)benzoic acid can be accomplished by reacting it with an amine. Direct amidation is often facilitated by a catalyst to overcome the energy barrier. For instance, titanium tetrafluoride (TiF4) has been demonstrated as an effective catalyst for the direct amidation of a wide range of aromatic carboxylic acids, including those with electron-withdrawing substituents researchgate.net. Niobium(V) oxide (Nb2O5) also serves as a reusable heterogeneous catalyst for this purpose researchgate.net. It is important to note that ortho-substituted benzoic acids can sometimes exhibit lower reactivity in amidation reactions due to steric hindrance around the carboxyl group researchgate.net. The reaction generally requires an activation step, as carboxylic acids are typically converted to more reactive intermediates like acid chlorides before reacting with an amine nih.gov.

| Transformation | Reagents & Conditions | Key Features | Citations |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Conventional or Microwave) | Equilibrium-driven reaction; excess alcohol or water removal increases yield. | researchgate.net |

| Esterification | Diazoalkane (e.g., CH₂N₂) | Mild conditions, high yield, but diazoalkanes are hazardous. | amazonaws.com |

| Amidation (Direct) | Amine, Catalyst (e.g., TiF₄, Nb₂O₅), Heat | Atom-economical method; suitable for various functional groups. | researchgate.netresearchgate.net |

| Amidation (Indirect) | 1. Activation (e.g., SOCl₂) 2. Amine | Two-step process via a more reactive intermediate (acid chloride). | nih.gov |

Reduction to Alcohol or Aldehyde Derivatives

The carboxylic acid group of 5-Iodo-2-(trifluoromethyl)benzoic acid can be reduced to the corresponding primary alcohol, which can be further oxidized to the aldehyde.

Reduction to Alcohol: A common and effective method for the reduction of aromatic carboxylic acids to benzyl (B1604629) alcohols is the use of borane (B79455) (BH₃), typically as a borane-tetrahydrofuran (B86392) (THF) complex researchgate.net. This reagent is known to rapidly and quantitatively reduce carboxylic acids at room temperature or 0°C researchgate.net. A specific procedure for a structurally similar compound, 5-iodosalicylic acid, involves its treatment with a borane-THF complex in anhydrous THF, followed by heating at reflux to yield 2-hydroxy-5-iodo-benzyl alcohol in high yield prepchem.com. This suggests that 5-Iodo-2-(trifluoromethyl)benzyl alcohol can be synthesized from the parent carboxylic acid under similar conditions.

Oxidation to Aldehyde: The synthesis of the corresponding aldehyde, 5-Iodo-2-(trifluoromethyl)benzaldehyde, can be achieved through the oxidation of the intermediate benzyl alcohol. A standard method for this conversion is the use of pyridinium chlorochromate (PCC) in a solvent like dichloromethane. This reagent is known to oxidize primary alcohols to aldehydes efficiently and with minimal over-oxidation to the carboxylic acid chemicalbook.com. For example, (5-chloro-2-trifluoromethylphenyl)methanol is oxidized to the corresponding aldehyde in 82% yield using PCC chemicalbook.com. This two-step sequence provides a reliable route from the carboxylic acid to the aldehyde derivative.

Formation of Acid Halides and Anhydrides

Conversion of the carboxylic acid to more reactive derivatives like acid halides and anhydrides is a key step for many subsequent transformations, such as Friedel-Crafts acylation or the synthesis of esters and amides under milder conditions.

Acid Halides: The formation of an acid chloride, specifically 2-Iodo-5-(trifluoromethyl)benzoyl chloride, is a feasible transformation amerigoscientific.com. Common chlorinating agents used to convert carboxylic acids to their acid chlorides include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and triphosgene [bis(trichloromethyl)carbonate] asianpubs.org. Triphosgene, a safer alternative to highly toxic phosgene gas, can be used with a catalytic amount of N,N-dimethylformamide (DMF) to achieve high yields of the corresponding benzoyl chloride under mild conditions asianpubs.org.

Anhydrides: Symmetrical anhydrides can be prepared from the corresponding carboxylic acid, often via the acid chloride. Alternatively, mixed anhydrides can be formed in situ. For instance, the use of anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a benzoic acid leads to the formation of a mixed anhydride intermediate organic-chemistry.org. This reactive species can then be used in subsequent reactions. 2-Iodosylbenzoic acid can also be activated by trifluoromethanesulfonic anhydride for use in other synthetic applications rsc.org.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of aromatic reactivity due to its strong electronic and steric effects.

Electronic Effects on Electrophilic Aromatic Substitution

The trifluoromethyl group exerts a significant influence on the electron density of the aromatic ring, which in turn dictates its susceptibility to electrophilic attack.

Electron-Withdrawing Nature: The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry nih.gov. This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the aromatic ring quora.com.

Ring Deactivation: By withdrawing electron density, the -CF₃ group deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

Directing Effects: In electrophilic aromatic substitution reactions, the -CF₃ group is a meta-director. This is because the deactivating inductive effect destabilizes the carbocation intermediates (Wheland intermediates) formed during ortho and para attack more than the intermediate for meta attack. The presence of the strongly deactivating iodo group, which is an ortho, para-director, further complicates the regioselectivity of substitution on the 5-Iodo-2-(trifluoromethyl)benzoic acid ring. The combined deactivating effects of the iodo, trifluoromethyl, and carboxyl groups make electrophilic aromatic substitution on this substrate challenging.

| Substituent | Electronic Effect | Effect on Reactivity | Directing Influence | Citations |

|---|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing (-I effect) | Strongly deactivating | Meta | nih.govquora.com |

| -I (Iodo) | Electron-withdrawing (-I effect) > Electron-donating (+R effect) | Deactivating | Ortho, Para | nih.gov |

| -COOH (Carboxylic Acid) | Electron-withdrawing (-I, -R effects) | Deactivating | Meta | nih.gov |

Steric Hindrance Considerations in Aromatic Transformations

The trifluoromethyl group, particularly when situated at the ortho position relative to another functional group, can impose significant steric constraints. This phenomenon is often referred to as the "ortho effect" wikipedia.orgyoutube.com.

In the case of 5-Iodo-2-(trifluoromethyl)benzoic acid, the -CF₃ group is ortho to the carboxylic acid moiety. This arrangement can cause the carboxyl group to twist out of the plane of the benzene ring wikipedia.orgresearchgate.net. This loss of planarity inhibits the resonance interaction between the carboxyl group and the aromatic π-system rsc.org. While this steric inhibition of resonance can increase the acidity of the benzoic acid, it can also sterically hinder reactions at the carboxylic acid itself. As noted previously, ortho-substituted benzoic acids can show reduced yields in reactions like amidation due to the bulk of the ortho substituent impeding the approach of reagents to the carboxyl carbon researchgate.net. The trifluoromethyl group is known to be bulkier than a methyl group, which can influence its interaction with enzymes and reagents, potentially increasing binding affinity through hydrophobic interactions or hindering reactions through steric clash mdpi.com.

Chemical Reactivity and Transformation of 5-Iodo-2-(trifluoromethyl)benzoic acid

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Advanced Organic Materials

While the direct application of 5-Iodo-2-(trifluoromethyl)benzoic acid in the synthesis of certain advanced materials is a specialized area of research, the structural motifs it contains are crucial for developing materials with unique properties. The trifluoromethyl group is instrumental in modifying the electronic and optical characteristics of organic molecules.

Precursor for Fluorescent Dyes and Pigments

The synthesis of novel fluorescent dyes and pigments often relies on building blocks that can be modified to tune their light-absorbing and emitting properties. Aromatic carboxylic acids with electron-withdrawing groups, such as the trifluoromethyl group, are valuable in this context. While specific examples detailing the direct use of 5-Iodo-2-(trifluoromethyl)benzoic acid are not widely documented in publicly available literature, its structure is analogous to precursors used in the synthesis of various fluorophores. The combination of the benzoic acid framework and the electron-withdrawing trifluoromethyl group can influence the intramolecular charge transfer characteristics of a potential dye molecule, which is a key principle in the design of fluorescent compounds.

Building Block for Polymer Synthesis

In the field of polymer science, monomers containing fluorine atoms, particularly trifluoromethyl groups, are incorporated into polymer backbones like polyimides and polyesters to impart desirable properties. These properties include enhanced thermal stability, improved solubility, and specific optical and electronic characteristics such as low dielectric constants and high optical transparency. Research into fluorinated polyimides has shown that the bulky, electronegative trifluoromethyl groups can disrupt polymer chain packing, reducing intermolecular charge transfer and thus increasing optical transparency. Although direct polymerization using 5-Iodo-2-(trifluoromethyl)benzoic acid as a monomer is not extensively reported, its structure represents a key building block for creating the diamine or dianhydride monomers necessary for such high-performance polymers.

Component in Liquid Crystal Research

The development of liquid crystals (LCs) for display technologies often involves the synthesis of molecules with specific shapes and electronic properties. The inclusion of fluorine atoms or trifluoromethyl groups in these molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and viscosity. The rigid core of the benzoic acid derivative, combined with the polar trifluoromethyl group, makes 5-Iodo-2-(trifluoromethyl)benzoic acid a potential precursor for synthesizing new liquid crystalline compounds. Research has demonstrated that trifluoromethylated aromatic moieties are integral components in many modern liquid crystal materials.

Intermediate in Agrochemical Development

The contribution of fluorinated compounds to the agrochemical industry is substantial, with many modern pesticides owing their efficacy to the presence of fluorine. The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of herbicides, fungicides, and insecticides.

Synthesis of Herbicides, Fungicides, and Insecticides

5-Iodo-2-(trifluoromethyl)benzoic acid serves as an important intermediate for the synthesis of various agrochemicals. Its structural features can be found in more complex, biologically active molecules. For instance, a closely related analog, 3-bromo-5-(trifluoromethyl)benzoic acid, is a documented precursor in the synthesis of novel insecticides. In a patented synthetic route, this bromo-analog is reacted with a complex amine to form a benzamide-based insecticide, highlighting the utility of this class of compounds. The iodo-substituent on 5-Iodo-2-(trifluoromethyl)benzoic acid offers a reactive site for cross-coupling reactions (like Suzuki or Sonogashira couplings), allowing for the construction of more elaborate molecular architectures common in modern pesticides.

Table 1: Representative Agrochemicals Derived from Related Precursors

| Precursor Compound | Resulting Agrochemical Class | Synthetic Transformation |

|---|

This table illustrates the application of a structurally similar compound, suggesting the potential synthetic utility of 5-Iodo-2-(trifluoromethyl)benzoic acid in the same field.

Exploration of Novel Agrochemical Scaffolds

The search for new and more effective agrochemicals is a continuous effort, driven by the need to overcome pest resistance and meet stricter environmental regulations. The exploration of novel molecular scaffolds is central to this research. Trifluoromethylated iodo-aromatic units, such as the one found in 5-Iodo-2-(trifluoromethyl)benzoic acid, are highly valuable in this "scaffold hopping" approach to lead optimization. The iodine atom provides a versatile handle for synthetic chemists to introduce a wide variety of other chemical groups, enabling the rapid generation of diverse compound libraries for biological screening. This strategy allows researchers to explore new chemical spaces and identify novel scaffolds with improved potency, selectivity, and environmental profiles.

Precursor for Specialty Chemicals and Fine Chemicals

The distinct reactivity of its functional groups allows 5-iodo-2-(trifluoromethyl)benzoic acid to serve as a precursor in the synthesis of various specialty and fine chemicals. The presence of the iodine atom, for instance, opens the door to numerous cross-coupling reactions, while the trifluoromethyl group can impart unique properties such as increased metabolic stability and lipophilicity to the final products. The carboxylic acid group provides a convenient handle for derivatization, including esterification and amidation.

Development of Analytical Reagents

While not its most prominent application, 5-iodo-2-(trifluoromethyl)benzoic acid and its isomers have been utilized in the development of specialized analytical reagents. One notable example is the synthesis of hypervalent iodine-based electrophilic trifluoromethylating reagents. These reagents are valuable tools in organic synthesis for the introduction of a trifluoromethyl group to a wide array of nucleophiles. The synthesis of one such reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, starts from the related compound 2-iodobenzoic acid, which undergoes nitration to form 2-iodo-5-nitrobenzoic acid, a close analogue of the title compound. This highlights the utility of the iodobenzoic acid scaffold in creating reagents for synthetic chemistry.

Furthermore, derivatives of trifluoromethylbenzoic acids, such as 3,5-bis(trifluoromethyl)benzoic acid, have been characterized for use as internal standards in quantitative nuclear magnetic resonance (qNMR) spectroscopy. bipm.org This suggests a potential, though not yet widely documented, application for 5-iodo-2-(trifluoromethyl)benzoic acid derivatives as reference standards in analytical chemistry.

Contributions to Pharmaceutical Intermediate Synthesis

The application of 5-iodo-2-(trifluoromethyl)benzoic acid as a building block for pharmaceutical intermediates is a more extensively documented area of its utility. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability and cell membrane permeability of drug molecules. The iodo and carboxylic acid functionalities provide versatile points for chemical modification and the construction of more complex molecular architectures.

Role in the Preparation of Key Scaffolds for Drug Discovery Research

5-Iodo-2-(trifluoromethyl)benzoic acid serves as a valuable starting material for the synthesis of key molecular scaffolds that are of interest in drug discovery. A notable example is its use in the synthesis of novel anti-inflammatory and anti-platelet aggregation agents.

In one study, researchers synthesized R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid. nih.gov This was achieved by incorporating a trifluoromethyl group onto the phenyl ring of the parent compound, R-/S-2-(2-hydroxypropanamido) benzoic acid, to mitigate the rapid elimination of the drug due to extensive hydroxylation metabolism. The resulting compounds, derived from a trifluoromethyl benzoic acid scaffold, exhibited improved pharmacological activity and bioavailability. nih.gov

The general reactivity of iodo- and trifluoromethyl-substituted benzoic acids makes them suitable for the construction of various heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents. The iodine atom can be readily displaced or utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of diverse molecular frameworks for biological screening.

Below is a table summarizing the key transformations and resulting scaffolds from 5-iodo-2-(trifluoromethyl)benzoic acid and related compounds in a research context:

| Starting Material | Reagents and Conditions | Resulting Scaffold/Intermediate | Research Application Area |

| 2-Iodobenzoic acid | HNO₃, H₂SO₄ | 2-Iodo-5-nitrobenzoic acid | Precursor for trifluoromethylating reagent |

| R-/S-HPABA derivative precursor | Introduction of -CF₃ group | R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid | Anti-inflammatory, Anti-platelet aggregation |

Exploration of Novel Chemical Linkers and Probes Containing Iodo-Trifluoromethyl Benzoic Acid Derivatives

The development of chemical probes and linkers is crucial for understanding biological processes and for the targeted delivery of therapeutic agents. While the direct application of 5-iodo-2-(trifluoromethyl)benzoic acid in this context is not yet widely reported, its structural features suggest potential utility.

The synthesis of molecular probes often involves the strategic assembly of different functional components. dntb.gov.ua The versatility of 5-iodo-2-(trifluoromethyl)benzoic acid as a building block makes it a candidate for the construction of novel probes and linkers, although specific examples in the scientific literature are currently limited.

Spectroscopic and Structural Investigations Advanced Characterization

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Iodo-2-(trifluoromethyl)benzoic acid, ¹⁹F, ¹³C, and ¹H NMR studies would be crucial.

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is exceptionally sensitive for analyzing fluorine-containing compounds. The trifluoromethyl (-CF₃) group in 5-Iodo-2-(trifluoromethyl)benzoic acid would produce a distinct singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

The chemical shift (δ) of this signal provides critical information about the electronic environment of the -CF₃ group. For aromatic trifluoromethyl groups, the chemical shift is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard. The exact position is influenced by the electronic effects of the other substituents on the benzene (B151609) ring (the iodine atom and the carboxylic acid group). For instance, the ¹⁹F NMR chemical shift for the -CF₃ group in 3,5-Bis(trifluoromethyl)benzoic acid appears in the range of -61 to -66 ppm. bipm.org In related trifluoromethylated benzonitriles, the signal for a -CF₃ group is found at approximately -61.9 ppm. beilstein-journals.org Based on these examples, the expected chemical shift for 5-Iodo-2-(trifluoromethyl)benzoic acid would be in a similar region.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CF₃ | -60 to -65 | Singlet (s) | The precise shift is sensitive to solvent and the electronic influence of iodo and carboxyl groups. |

¹³C and ¹H NMR Chemical Shift Perturbation Analysis

¹³C and ¹H NMR spectra provide a complete map of the carbon and hydrogen framework of the molecule. Chemical shift perturbation analysis, which examines how chemical shifts change upon interaction with other molecules (e.g., solvents, binding partners), can reveal key structural and electronic features. nih.govbcm.edu

¹H NMR: The proton spectrum would show signals for the three aromatic protons and the acidic proton of the carboxylic acid.

Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). Their splitting patterns (multiplicities) would be predictable based on their coupling with neighboring protons. The proton ortho to the iodine would likely be a doublet, the proton between the iodo and carboxyl groups would be a doublet of doublets, and the proton ortho to the carboxyl group would be a doublet.

Carboxylic Acid Proton: The -COOH proton would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), the position of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. docbrown.info

¹³C NMR: The ¹³C spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Aromatic Carbons: Six signals would appear in the aromatic region (approx. 120-140 ppm). The carbon attached to the iodine (C-I) would be shifted upfield due to the heavy atom effect, while the carbon attached to the electron-withdrawing -CF₃ group (C-CF₃) would be a quartet due to coupling with the three fluorine atoms.

Carboxylic Carbon: The carbonyl carbon (-COOH) would be the most downfield signal, typically appearing between 165 and 175 ppm.

Trifluoromethyl Carbon: The carbon of the -CF₃ group would also be a quartet and would be found in the 120-130 ppm range, with a large C-F coupling constant (J ≈ 270 Hz). beilstein-journals.org

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aromatic H | ¹H | 7.0 - 8.5 | d, dd |

| Carboxyl H | ¹H | >10 | Broad Singlet (br s) |

| Aromatic C | ¹³C | 120 - 140 | - |

| C-I | ¹³C | ~90 - 100 | - |

| C-CF₃ | ¹³C | ~130 - 135 | Quartet (q) |

| -CF₃ | ¹³C | ~120 - 125 | Quartet (q, ¹JCF ≈ 270 Hz) |

| -COOH | ¹³C | 165 - 175 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: An IR spectrum would be dominated by strong absorptions corresponding to the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O carbonyl stretch (a sharp, intense band around 1700 cm⁻¹), and strong C-F stretching vibrations (in the 1100-1350 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The C-I stretching vibration, which is often weak in the IR spectrum, would be expected to give a more prominent signal in the Raman spectrum in the low-frequency region (200-400 cm⁻¹). Aromatic ring vibrations would be visible in both spectra.

For a related compound, 2,3,5-tri-iodobenzoic acid, vibrational bands are observed to be sharp and are assigned based on fundamentals and combinations. core.ac.uk The analysis of 5-Iodo-2-(trifluoromethyl)benzoic acid would follow similar principles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | IR | Broad, Strong |

| C=O Stretch (Carbonyl) | 1680 - 1720 | IR, Raman | Strong (IR), Medium (Raman) |

| C-F Stretches (-CF₃) | 1100 - 1350 | IR | Very Strong |

| C-I Stretch | 200 - 400 | Raman | Medium to Strong |

| Aromatic C=C Stretches | 1450 - 1600 | IR, Raman | Medium to Strong |

X-ray Crystallography and Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for 5-Iodo-2-(trifluoromethyl)benzoic acid is not publicly available, the structures of related benzoic acids provide a strong basis for prediction.

Crystal Packing Motifs and Intermolecular Interactions

Substituted benzoic acids almost universally crystallize to form centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This interaction is one of the most robust and predictable motifs in crystal engineering.

Halogen Bonding: The iodine atom is a potential halogen bond donor, capable of interacting with electronegative atoms like the carbonyl oxygen of an adjacent molecule (I···O).

C-H···O and C-H···F Interactions: Hydrogen atoms on the aromatic ring can form weak hydrogen bonds with oxygen or fluorine atoms.

π-π Stacking: The aromatic rings may stack in face-to-face or offset arrangements, contributing to the stability of the crystal lattice.

Conformational Analysis in the Solid State

X-ray analysis would reveal the molecule's conformation, particularly the dihedral angles between the plane of the benzene ring and the substituents. Due to steric hindrance between the bulky -CF₃ group and the -COOH group at the ortho position (the "ortho effect"), it is highly probable that the carboxylic acid group is twisted out of the plane of the aromatic ring. youtube.com In the crystal structure of 2-(Trifluoromethyl)benzoic acid, this torsion angle is 16.8°. nih.gov A similar non-planar conformation is expected for 5-Iodo-2-(trifluoromethyl)benzoic acid to relieve steric strain. mdpi.com This twisting has significant implications for the molecule's electronic properties and intermolecular packing.

High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural elucidation of molecules such as 5-Iodo-2-(trifluoromethyl)benzoic acid. This method provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into the molecule's fragmentation behavior under ionization.

Isotopic Abundance

A key feature in the mass spectrum of an iodine-containing compound is its isotopic signature. Natural iodine is monoisotopic, consisting of 100% 127I. wikipedia.orgwebelements.comwikipedia.orgchemlin.org This simplifies the interpretation of the mass spectrum, as fragments containing an iodine atom will not exhibit the characteristic M+2 isotope pattern seen with chlorine or bromine. docbrown.infodocbrown.info The molecular ion peak for 5-Iodo-2-(trifluoromethyl)benzoic acid will therefore be a single, distinct peak at its calculated monoisotopic mass, with any accompanying M+1 peak resulting from the natural abundance of 13C.

Fragmentation Pathways

The fragmentation of 5-Iodo-2-(trifluoromethyl)benzoic acid in a mass spectrometer is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The primary fragmentation pathways are influenced by the three main components of the molecule: the carboxylic acid group, the trifluoromethyl group, and the iodine atom attached to the aromatic ring.

Upon electron ionization, the molecule loses an electron to form the molecular ion [M]+•. The fragmentation of this ion is expected to proceed through several key pathways:

Loss of a Hydroxyl Radical: A common fragmentation for aromatic carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH). whitman.edumiamioh.edu This leads to the formation of a stable acylium ion.

Loss of the Carboxyl Group: Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion or the direct loss of the entire carboxyl group (•COOH) from the molecular ion is another characteristic fragmentation pathway for benzoic acids. libretexts.org

Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and prone to cleavage. docbrown.infodocbrown.info This would result in the loss of an iodine radical (I•), leading to a fragment corresponding to the 2-(trifluoromethyl)benzoic acid cation.

Loss of the Trifluoromethyl Radical: The trifluoromethyl group can also be eliminated as a radical (•CF3). fluorine1.ru This pathway is common for aromatic compounds substituted with a CF3 group.

These proposed pathways allow for the prediction of the major fragment ions that would be observed in the high-resolution mass spectrum of 5-Iodo-2-(trifluoromethyl)benzoic acid. The precise mass measurements afforded by HRMS would allow for the unambiguous confirmation of the elemental composition of each fragment ion.

The following interactive data table summarizes the predicted high-resolution mass spectrometry data for the parent molecule and its primary fragments.

| Ion/Fragment | Formula | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]+• | [C8H4F3IO2]+• | 315.9263 | Ionization of the parent molecule |

| [M-OH]+ | [C8H3F3IO]+ | 298.9209 | Loss of •OH from the carboxylic acid |

| [M-COOH]+ | [C7H3F3I]+ | 270.9259 | Loss of •COOH from the molecular ion |

| [M-I]+ | [C8H4F3O2]+ | 189.0163 | Cleavage of the C-I bond |

| [M-CF3]+ | [C7H4IO2]+ | 246.9256 | Loss of •CF3 from the molecular ion |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of benzoic acid derivatives. ucl.ac.ukresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of both a halogen atom (iodine) and a trifluoromethyl group on the benzoic acid scaffold is expected to significantly influence its electronic structure. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which can lower the energy of both HOMO and LUMO orbitals. nih.gov The iodine atom, while also electronegative, can participate in halogen bonding and has occupied p-orbitals that can influence the molecular orbitals.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more reactive. For instance, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the calculated HOMO-LUMO gap was 5.54 eV, indicating low chemical reactivity. mdpi.com For 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the presence of the CF3 group was found to increase its reactivity by reducing the energy gap compared to related compounds. nih.gov It is anticipated that the combination of the iodo and trifluoromethyl substituents in 5-Iodo-2-(trifluoromethyl)benzoic acid would result in a relatively low HOMO-LUMO gap, suggesting a moderate to high reactivity.

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua For substituted benzoic acids, the MEP would likely show a negative potential (red and yellow regions) around the carboxylic oxygen atoms, indicating susceptibility to electrophilic attack, and a positive potential (blue regions) around the acidic hydrogen and potentially the iodine atom (a phenomenon known as a sigma-hole), making it a site for nucleophilic interaction.

Table 1: Representative Calculated Electronic Properties of a Substituted Benzoic Acid Derivative (Analogous Compound)

| Property | Value |

| HOMO Energy | -7.38 eV |

| LUMO Energy | -1.84 eV |

| HOMO-LUMO Gap | 5.54 eV |

| Chemical Potential (μ) | -4.61 eV |

| Hardness (η) | 2.77 eV |

| Electrophilicity Index (ω) | 3.82 eV |

Data is for N-(3,5-bis(trifluoromethyl)benzyl)stearamide as a representative trifluoromethyl-containing aromatic compound. mdpi.com

DFT calculations are a reliable method for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr For substituted benzoic acids, the chemical shifts are highly dependent on the electronic environment of each nucleus. The electron-withdrawing trifluoromethyl group is expected to cause a downfield shift (higher ppm) for nearby protons and carbons, while the iodo group's effect is more complex due to its electronegativity and anisotropic effects. Computational studies on nitrobenzoic acids have shown good correlation between theoretical and experimental NMR data. researchgate.net

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy, although they are often scaled to better match experimental values. mdpi.com For 5-Iodo-2-(trifluoromethyl)benzoic acid, characteristic peaks would include the broad O-H stretch of the carboxylic acid dimer (typically around 2500-3300 cm⁻¹), the C=O carbonyl stretch (around 1700 cm⁻¹), C-F stretches, and vibrations associated with the substituted aromatic ring. docbrown.infocore.ac.uk

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net The absorption maxima (λmax) are related to the energy difference between the ground and excited states. The substituents on the benzoic acid ring will influence the wavelengths of these transitions.

Table 2: Predicted Vibrational Frequencies for a Substituted Benzoic Acid (Analogous Compound)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3642 |

| C=O Stretch | 1739 |

Data is for N-(3,5-bis(trifluoromethyl)benzyl)stearamide. Note that calculated frequencies are often overestimated and require scaling. mdpi.com

DFT can be used to calculate various reactivity descriptors that provide insight into the chemical behavior of a molecule. These descriptors are derived from the HOMO and LUMO energies and include electronegativity, chemical hardness, and the Fukui function. mdpi.com The Fukui function, in particular, can identify the most electrophilic and nucleophilic sites in a molecule. mdpi.com

For 5-Iodo-2-(trifluoromethyl)benzoic acid, the carboxylic acid group is a primary site of reactivity. DFT calculations can be used to model reaction pathways, such as deprotonation, esterification, or amide formation. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined. For instance, mechanistic studies on the trifluoromethylation of benzoic acids have utilized computational methods to propose reaction pathways involving mixed anhydride (B1165640) intermediates. organic-chemistry.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions.

The conformation of 5-Iodo-2-(trifluoromethyl)benzoic acid, particularly the orientation of the carboxylic acid and trifluoromethyl groups relative to the benzene (B151609) ring, can fluctuate in solution. MD simulations can track these conformational changes over time. A key aspect to investigate would be the rotational barrier around the C-COOH bond and the C-CF3 bond.

In many solvents, benzoic acid and its derivatives are known to form hydrogen-bonded dimers. ucl.ac.uk MD simulations can be used to study the stability of these dimers in different solvent environments and the dynamics of their formation and dissociation. The interplay between intramolecular hydrogen bonding (if possible) and intermolecular interactions with the solvent would also be a focus of such simulations.

MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. For 5-Iodo-2-(trifluoromethyl)benzoic acid, simulations in various solvents (e.g., water, methanol, DMSO) could reveal details about the solvation shell structure. The polar carboxylic acid group would be expected to form hydrogen bonds with protic solvents, while the more nonpolar iodinated and trifluoromethylated phenyl ring would interact favorably with nonpolar solvents.

The study of interactions with reagents is also possible. For example, an MD simulation could model the approach of a reactant to the benzoic acid, providing information about the preferred orientation and interaction sites prior to a chemical reaction. Co-solvent MD simulations, which use small organic probe molecules, have been employed to identify interaction sites on proteins, and a similar approach could be used to probe the interaction landscape of 5-Iodo-2-(trifluoromethyl)benzoic acid. nih.gov The simulations can also provide insights into how different functional groups, such as the iodine in a halogen bond, interact with other molecules. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling for 5-Iodo-2-(trifluoromethyl)benzoic acid involves the development of theoretical models to predict its chemical behavior based on its molecular structure. These models are crucial for understanding how the specific arrangement of atoms and functional groups influences the compound's reactivity and physicochemical properties.

Development of Predictive Models for Chemical Reactivity

The development of predictive models for the chemical reactivity of 5-Iodo-2-(trifluoromethyl)benzoic acid is rooted in the principles of QSPR, which correlate structural or property descriptors of a molecule with a specific activity or property. For substituted benzoic acids, these models often focus on predicting acidity (pKa) or reactivity in various organic reactions.

Predictive models for the reactivity of halogenated and trifluoromethyl-substituted benzoic acids often employ a variety of molecular descriptors. These can include electronic descriptors such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). Steric descriptors, which account for the size and shape of the molecule, and thermodynamic descriptors are also frequently incorporated. The toxicity of substituted benzoic acids, for instance, has been shown to be predictable using a combination of the logarithm of the partition coefficient (log P) and the pKa value, or log P and the energy of the LUMO (ELUMO). nih.gov

The general approach to developing such a model for 5-Iodo-2-(trifluoromethyl)benzoic acid would involve:

Data Collection: Gathering experimental data on the reactivity of a series of related substituted benzoic acids.

Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each compound in the series.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed reactivity.

Validation: Testing the predictive power of the model using both internal and external validation techniques to ensure its robustness and reliability.

Understanding the Influence of Substituents on Physical-Chemical Behavior

The physical-chemical behavior of 5-Iodo-2-(trifluoromethyl)benzoic acid is significantly influenced by its three substituents: the carboxylic acid group, the iodine atom, and the trifluoromethyl group. The positions of these groups on the benzene ring (ortho, meta, and para) are critical in determining their collective effect. msu.edunumberanalytics.com

The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution, but its primary role in the context of physical-chemical behavior is its acidity. The acidity of benzoic acid is modified by the other substituents on the ring.

The iodine atom at the 5-position (para to the carboxylic acid) is a deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing in electrophilic substitution due to resonance effects. As a halogen, its influence on acidity is primarily inductive.

The trifluoromethyl group (-CF3) at the 2-position (ortho to the carboxylic acid) is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. libretexts.org Its presence significantly impacts the electronic properties of the aromatic ring. numberanalytics.com

The combined influence of the iodo and trifluoromethyl groups on the acidity of the carboxylic acid is a key aspect of the compound's physical-chemical behavior. Both are electron-withdrawing groups, and their presence is expected to increase the acidity of the benzoic acid compared to the unsubstituted parent molecule. rsc.org The ortho-trifluoromethyl group, in particular, can exert a strong "ortho effect," which is a combination of steric and electronic influences that can significantly alter the acidity and reactivity of the carboxylic acid group. rsc.orgkhanacademy.org In some ortho-substituted benzoic acids, steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, which can inhibit resonance and affect acidity. rsc.org

The following table summarizes the general electronic effects of the iodo and trifluoromethyl substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -I (Iodo) | Electron-withdrawing | Electron-donating | Deactivating |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Negligible | Strongly deactivating |

Mechanistic Studies of Reactions Involving the Compound

Mechanistic studies of reactions involving 5-Iodo-2-(trifluoromethyl)benzoic acid are primarily theoretical, employing computational methods like Density Functional Theory (DFT) to elucidate reaction pathways, transition states, and the roles of catalysts and reagents. While specific experimental mechanistic studies on this exact compound are scarce, general mechanisms for reactions involving similarly substituted aromatic compounds provide a strong basis for understanding its reactivity.

Reactions involving this compound can be broadly categorized based on the reactive site: the carboxylic acid group, the C-I bond, or C-H bonds on the aromatic ring. The presence of the electron-withdrawing trifluoromethyl group and the versatile iodo group makes this compound a valuable substrate for various transformations. acs.org

Common reactions where 5-Iodo-2-(trifluoromethyl)benzoic acid or similar structures could be involved include:

Palladium-catalyzed cross-coupling reactions: The C-I bond is a common site for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. thieme.denih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, can make it susceptible to nucleophilic attack, potentially leading to the displacement of the iodo group. youtube.comyoutube.com

Esterification/Amidation: The carboxylic acid group can readily undergo reactions with alcohols or amines to form esters or amides, respectively.

Computational studies on analogous systems reveal key mechanistic details. For instance, in Suzuki-Miyaura cross-coupling reactions , the catalytic cycle is generally understood to involve three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov DFT calculations on these systems help to determine the energetics of each step, identify the rate-determining step, and understand the role of ligands and bases in the catalytic cycle. iucc.ac.ilrsc.org

For Nucleophilic Aromatic Substitution (SNAr) , the mechanism typically proceeds via a two-step addition-elimination pathway involving a high-energy Meisenheimer complex intermediate. youtube.comyoutube.com The stability of this intermediate is crucial and is enhanced by the presence of strong electron-withdrawing groups like the trifluoromethyl group. numberanalytics.comyoutube.com In some cases, a concerted SNAr mechanism, where bond formation and bond-breaking occur simultaneously, has been identified through computational and experimental studies. nih.govrsc.org

The following table outlines the general mechanistic steps for a Suzuki-Miyaura cross-coupling reaction, a likely transformation for 5-Iodo-2-(trifluoromethyl)benzoic acid.

| Step | Description | Key Intermediates/Transition States |

|---|---|---|

| Oxidative Addition | The aryl iodide (Ar-I) reacts with a Pd(0) complex to form an arylpalladium(II) halide intermediate. | Ar-Pd(II)-I complex |

| Transmetalation | The aryl group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. A base is typically required to activate the organoboron species. | Ar-Pd(II)-Ar' complex |

| Reductive Elimination | The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst. | Biaryl product and Pd(0) catalyst |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Related Highly Fluorinated and Halogenated Compounds

The development of efficient and selective methods for synthesizing fluorinated and halogenated benzoic acids is a significant area of research. These methods aim to overcome the limitations of traditional approaches, such as harsh reaction conditions and the need for pre-functionalized starting materials.

Recent advancements include:

Direct Trifluoromethylation: A notable development is the direct conversion of benzoic acids into aryl trifluoromethyl ketones. This method utilizes trimethyl(trifluoromethyl)silane (TMSCF₃) with an anhydride (B1165640) as an in situ activating reagent, proceeding through a nucleophilic substitution pathway. This approach is scalable and tolerates a wide range of functional groups on the benzoic acid core. organic-chemistry.org

Catalytic and Transition-Metal-Free Iodination: Researchers have developed iridium-catalyzed methods for the ortho-iodination of benzoic acids under mild, additive-free conditions. acs.org This provides a direct route to compounds like the target molecule's precursors. Additionally, transition-metal-free decarboxylative iodination offers an alternative pathway to aryl iodides from readily available benzoic acids.

Electrophilic and Nucleophilic Fluorination: Modern fluorinating agents like Selectfluor® are being used in innovative ways. mdpi.com For instance, sulfur-mediated protocols allow for the metal-free conversion of carboxylic acids to acyl fluorides. mdpi.com Furthermore, the use of aryne intermediates provides a versatile route for the synthesis of various fluorinated aromatic and heterocyclic molecules. researchgate.net Electrochemical methods using hexafluorosilicate salts as a fluoride source are also emerging as a cost-effective and selective fluorination technique. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Fluorinated and Halogenated Benzoic Acid Derivatives

| Methodology | Reagents/Catalysts | Key Advantages |

|---|---|---|

| Direct Trifluoromethylation | TMSCF₃, TFAA | Scalable, wide substrate scope, avoids harsh conditions. organic-chemistry.org |

| Ir-Catalyzed ortho-Iodination | Iridium(III) complex, HFIP (solvent) | Mild conditions, no additives/base required, high yields. acs.org |

| Sulfur-Mediated Fluorination | Selectfluor®, Elemental Sulfur (S₈) | Transition-metal-free, direct use of carboxylic acids. mdpi.com |

| Aryne Intermediate Synthesis | Halogenated o-iodoaryl triflate, Fluoride ion | Mild conditions, synthesis of diverse benzo-fused heterocycles. researchgate.net |

| Electrochemical Fluorination | Hexafluorosilicate salts | Cost-effective fluoride source, high selectivity, scalable. mdpi.com |

Exploration of New Catalytic Systems for Transformations Involving the Compound

The dual functionality of 5-Iodo-2-(trifluoromethyl)benzoic acid, with its reactive C-I bond and electron-withdrawing CF₃ group, makes it an ideal substrate for various catalytic transformations, particularly cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition to palladium(0), initiating catalytic cycles like Suzuki, Heck, and Sonogashira couplings. Research focuses on developing more efficient palladium catalyst systems with specialized ligands that can operate under milder conditions, tolerate a wider range of functional groups, and achieve higher turnover numbers. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide, a factor that is being studied to fine-tune reaction conditions.

Iridium-Catalyzed C-H Activation: While often used for C-H iodination, iridium catalysts are also being explored for other C-H functionalization reactions. acs.org For derivatives of 5-Iodo-2-(trifluoromethyl)benzoic acid, this could enable late-stage modification of the aromatic ring at positions other than the iodine-bearing carbon.

Hypervalent Iodine in Catalysis: Hypervalent iodine compounds are gaining traction as both reagents and catalysts. In some transformations, the iodine atom of the substrate itself could potentially participate in novel catalytic cycles or be transformed into a hypervalent state to facilitate unique reactions.

Advanced Material Science Applications of its Derivatives

The unique electronic properties conferred by the fluorine and trifluoromethyl groups make derivatives of 5-Iodo-2-(trifluoromethyl)benzoic acid attractive for applications in material science.

Liquid Crystals: Fluorinated compounds are extensively used in liquid crystal displays (LCDs). nih.govresearchgate.net The introduction of fluorine atoms can significantly alter key properties like dielectric anisotropy, optical anisotropy, and viscosity. nih.gov Derivatives of 5-Iodo-2-(trifluoromethyl)benzoic acid can be used as building blocks for novel liquid crystalline materials, where the polarity and steric profile of the substituents are tailored to achieve desired mesophase behavior and electro-optical properties. mdpi.com Recent studies on fluorinated benzoxazole-terminated liquid crystals have shown that appropriate fluorination can lead to low melting points, wide nematic phase intervals, and good solubility, which are beneficial for high-performance display applications. mdpi.com

Polymers and Co-crystals: Benzoic acid and its derivatives can be incorporated into polymer matrices. For instance, they can be included in the crystalline channels of polymers like syndiotactic polystyrene (sPS), where the polymer not only prevents aggregation but can also isolate monomeric forms of the acid. This has potential applications in controlled release and functional materials.

Integration into Supramolecular Chemistry and Crystal Engineering

The iodine atom in 5-Iodo-2-(trifluoromethyl)benzoic acid is a key player in forming specific, directional non-covalent interactions known as halogen bonds. This makes the compound and its derivatives highly valuable in the field of crystal engineering.